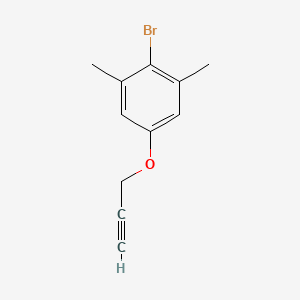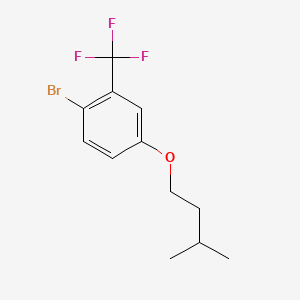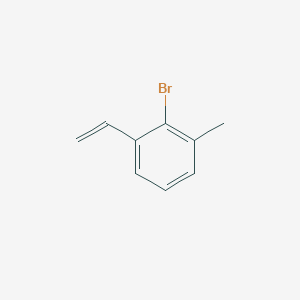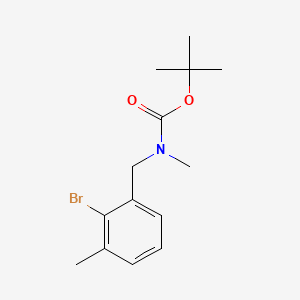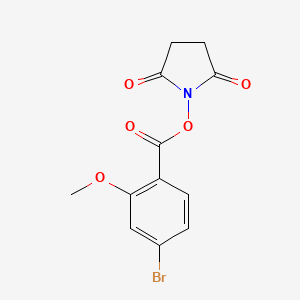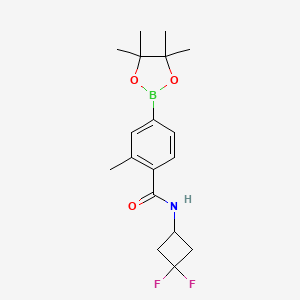
N-(2-Bromo-3-methylbenzyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-3-methylbenzyl)-2-methylpropan-1-amine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a bromine atom and a methyl group, attached to a 2-methylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-Bromo-3-methylbenzyl)-2-methylpropan-1-amine typically begins with commercially available starting materials such as 2-bromo-3-methylbenzyl chloride and 2-methylpropan-1-amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A base such as triethylamine or sodium hydroxide is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromo-3-methylbenzyl chloride is added dropwise to a solution of 2-methylpropan-1-amine and the base in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours until the reaction is complete. The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by various nucleophiles (e.g., hydroxide, alkoxide, thiolate) through nucleophilic substitution reactions.
Oxidation: The amine group can undergo oxidation to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or thiols in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts like iron or aluminum chloride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(2-Bromo-3-methylbenzyl)-2-methylpropan-1-amine serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.
Biological Studies: It can be used in studies to understand the interaction of amine-containing compounds with biological targets.
Industry:
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-methylbenzyl)-2-methylpropan-1-amine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and amine group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.
Comparison with Similar Compounds
- N-(2-Bromo-4-methylbenzyl)-2-methylpropan-1-amine
- N-(2-Chloro-3-methylbenzyl)-2-methylpropan-1-amine
- N-(2-Bromo-3-ethylbenzyl)-2-methylpropan-1-amine
Comparison:
- Structural Differences: The position and type of substituents on the benzyl group (e.g., bromine, chlorine, methyl, ethyl) can significantly influence the compound’s reactivity and properties.
- Reactivity: Compounds with different halogen substituents (e.g., chlorine vs. bromine) may exhibit different reactivity in nucleophilic substitution reactions.
- Applications: The specific substituents can affect the compound’s suitability for various applications, such as drug development or material science.
Properties
IUPAC Name |
N-[(2-bromo-3-methylphenyl)methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)7-14-8-11-6-4-5-10(3)12(11)13/h4-6,9,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKRCLHEWONSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
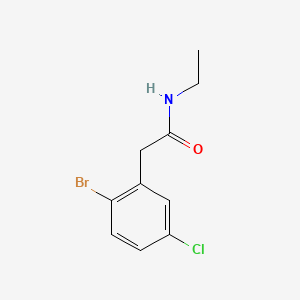
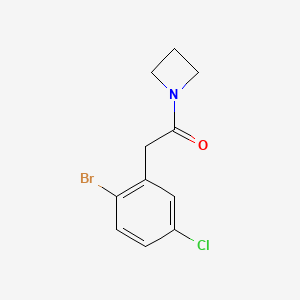
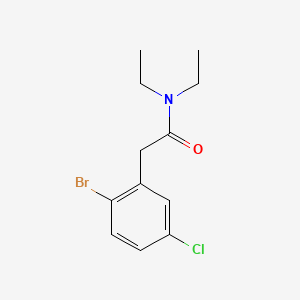
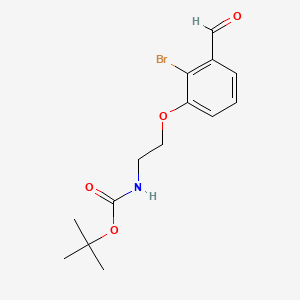
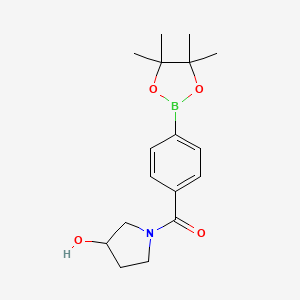
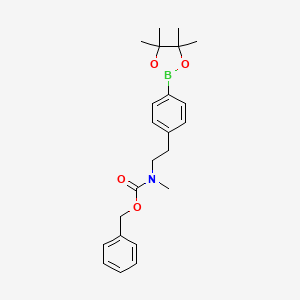
![2-(2'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8199282.png)
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B8199284.png)
